{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of both pyrazole and pyrrole rings, which are fused with a fluoroethyl group and a methyl group, respectively. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a suitable fluoroalkylating agent.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by the reaction of an α,β-unsaturated carbonyl compound with an amine under basic conditions.
Coupling of the Pyrazole and Pyrrole Rings: The final step involves the coupling of the pyrazole and pyrrole rings through a methylation reaction using a suitable methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole or pyrrole derivatives.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and neurological disorders.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its use as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The presence of the fluoroethyl and methyl groups enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- {[1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- {[1-(2-iodoethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Uniqueness
The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine lies in the presence of the fluoroethyl group, which imparts distinct electronic and steric properties to the compound. This enhances its reactivity and binding affinity compared to its chloro, bromo, and iodo analogs. Additionally, the combination of pyrazole and pyrrole rings provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
Molecular Formula |
C12H17FN4 |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C12H17FN4/c1-16-7-2-3-11(16)9-14-10-12-4-6-15-17(12)8-5-13/h2-4,6-7,14H,5,8-10H2,1H3 |
InChI Key |
IBKDOUHIBXXKBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=NN2CCF |
Origin of Product |
United States |
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